molecular formula C7H11N2+ B8497252 4-(Dimethylamino)pyridinium

4-(Dimethylamino)pyridinium

Cat. No. B8497252
M. Wt: 123.18 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620546B1

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1

Inputs

Step One
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CNC=C1
Step Three
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]=1NN=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=[NH+]C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to introduce, into the salt, substituents which
CUSTOM
Type
CUSTOM
Details
Among these cations, those which give a salt with a melting point of less than 150° C.
CUSTOM
Type
CUSTOM
Details
give ionic compositions which

Outcomes

Product
Name
Type
product
Smiles
N1C=NCC1
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles
N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620546B1

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1

Inputs

Step One
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CNC=C1
Step Three
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]=1NN=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=[NH+]C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to introduce, into the salt, substituents which
CUSTOM
Type
CUSTOM
Details
Among these cations, those which give a salt with a melting point of less than 150° C.
CUSTOM
Type
CUSTOM
Details
give ionic compositions which

Outcomes

Product
Name
Type
product
Smiles
N1C=NCC1
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles
N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620546B1

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH+:1]1[CH:5]=[CH:4][NH:3][CH:2]=1.[NH+:6]1[NH:7][N:8]=[CH:9][CH:10]=1.[NH+]1C=CC=CC=1.CN(C)C1C=C[NH+]=CC=1>>[NH:3]1[CH2:4][CH2:5][N:1]=[CH:2]1.[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1

Inputs

Step One
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CNC=C1
Step Three
Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]=1NN=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH+]1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=[NH+]C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to introduce, into the salt, substituents which
CUSTOM
Type
CUSTOM
Details
Among these cations, those which give a salt with a melting point of less than 150° C.
CUSTOM
Type
CUSTOM
Details
give ionic compositions which

Outcomes

Product
Name
Type
product
Smiles
N1C=NCC1
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles
N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.